molecular formula C8H16ClNO2S B1415804 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride CAS No. 1588960-00-2

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride

Cat. No.: B1415804
CAS No.: 1588960-00-2
M. Wt: 225.74 g/mol
InChI Key: XDTPBQDJPNNBTN-UHFFFAOYSA-N
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Description

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride: is a synthetic organic compound known for its unique spirocyclic structure. This compound features a sulfur atom and a nitrogen atom within its spirocyclic framework, contributing to its distinctive chemical properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions.

    Oxidation: The sulfur atom in the spirocyclic core is then oxidized to form the sulfone group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound can modulate biochemical pathways by binding to specific targets, altering their activity, and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Thia-8-azaspiro[4.5]decane: Lacks the dioxide and hydrochloride groups, resulting in different chemical properties.

    8-Thia-2-azaspiro[4.5]decane 8,8-dioxide: Similar structure but different substitution pattern.

Uniqueness

2-Thia-8-azaspiro[45]decane 2,2-dioxide hydrochloride is unique due to its specific spirocyclic structure, the presence of both sulfur and nitrogen atoms, and the sulfone and hydrochloride groups

Properties

IUPAC Name

2λ6-thia-8-azaspiro[4.5]decane 2,2-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)6-3-8(7-12)1-4-9-5-2-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTPBQDJPNNBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCS(=O)(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588960-00-2
Record name 2lambda6-thia-8-azaspiro[4.5]decane-2,2-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride
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2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride
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2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride
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2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride
Reactant of Route 5
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride
Reactant of Route 6
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride

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